(2-Ethynylcyclopropyl)methanol

Description

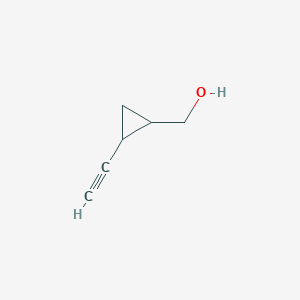

(2-Ethynylcyclopropyl)methanol is an organic compound with the molecular formula C6H8O. It is a cyclic alcohol featuring a cyclopropyl ring substituted with an ethynyl group and a hydroxymethyl group.

Properties

IUPAC Name |

(2-ethynylcyclopropyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O/c1-2-5-3-6(5)4-7/h1,5-7H,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKUCMEHIFVXSGA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1CC1CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

96.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Ethynylcyclopropyl)methanol typically involves the cyclopropanation of an appropriate alkyne precursor followed by functional group transformations. One common method involves the reaction of cyclopropylcarbinol with acetylene under specific conditions to introduce the ethynyl group .

Industrial Production Methods

the principles of large-scale organic synthesis, such as optimizing reaction conditions, using efficient catalysts, and ensuring high yield and purity, would apply to its production .

Chemical Reactions Analysis

Oxidation Reactions

Mechanism: Oxidation of the primary alcohol group (-OH) to a carbonyl group (C=O) is a common transformation. The cyclopropane ring’s strain may influence the reaction’s thermodynamics and kinetics.

Reagents and Conditions:

-

Potassium permanganate (KMnO₄) in acidic or basic conditions converts the alcohol to a ketone.

-

Chromium trioxide (CrO₃) under anhydrous conditions may yield an aldehyde intermediate.

Major Products:

-

Ketones (via KMnO₄).

-

Aldehydes (via CrO₃ under controlled conditions).

| Reagent | Conditions | Product Type |

|---|---|---|

| KMnO₄ | Acidic/Basic | Ketone |

| CrO₃ | Anhydrous | Aldehyde |

Substitution Reactions

Mechanism: The hydroxymethyl group (-CH₂OH) undergoes nucleophilic substitution with halides or esters.

Reagents and Conditions:

-

Thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) replace -OH with halides (Cl⁻ or Br⁻).

-

Acidic transesterification with esters (e.g., RCOO⁻) forms alkyl esters .

Major Products:

-

Halides (e.g., -CH₂Cl, -CH₂Br).

-

Esters (e.g., -CH₂OCOOR).

| Reagent | Product Type |

|---|---|

| SOCl₂/PBr₃ | Halides |

| RCOO⁻ (acidic) | Esters |

Ring-Opening Reactions

Mechanism: The cyclopropane ring’s strain (≈60 kcal/mol) makes it prone to ring-opening under stress, forming alkenes or dienes.

Reagents and Conditions:

-

Acidic conditions (e.g., H₂SO₄) induce ring-opening via carbocation intermediates.

-

Oxidative cleavage with ozone (O₃) or peracids (e.g., mCPBA) generates dienes .

Major Products:

| Reagent | Product Type |

|---|---|

| H₂SO₄ | Alkenes |

| O₃/mCPBA | Diels-Alder Adducts |

Ethynyl Group Reactivity

Mechanism: The ethynyl group (-C≡CH) participates in cycloaddition and hydration reactions.

Reagents and Conditions:

-

Hydrogenation (H₂/Pd) converts the triple bond to a single bond (-CH₂CH₂-) .

-

Mercuric sulfate (HgSO₄) in acidic conditions hydrates the triple bond to a ketone .

Major Products:

-

Single bonds (via hydrogenation).

-

Ketones (via hydration).

| Reagent | Product Type |

|---|---|

| H₂/Pd | Single Bonds |

| HgSO₄ (H⁺) | Ketones |

Comparative Reactivity Analysis

Scientific Research Applications

Chemical Synthesis

1.1 Organic Synthesis

(2-Ethynylcyclopropyl)methanol serves as an important intermediate in organic synthesis. Its ability to undergo various transformations enables the production of complex molecules. For instance, it can be utilized in the synthesis of cyclopropane derivatives, which are significant in the pharmaceutical industry due to their biological activities.

1.2 Reaction Mechanisms

The compound can participate in nucleophilic substitution reactions and cycloaddition processes. These reactions often lead to the formation of new carbon-carbon bonds, essential for constructing larger molecular frameworks.

Medicinal Chemistry

2.1 Antiviral and Antitumor Activity

Recent studies have indicated that this compound derivatives exhibit promising antiviral and antitumor properties. For example, compounds derived from this methanol have been tested for their efficacy against various cancer cell lines, showing significant cytotoxicity.

Case Study: Antiviral Properties

A study published in a peer-reviewed journal demonstrated that certain derivatives of this compound inhibit viral replication in vitro, suggesting potential applications in antiviral drug development.

Material Science

3.1 Polymer Chemistry

In material science, this compound can be used as a monomer for polymerization reactions. The resulting polymers may possess unique properties suitable for coatings or adhesives.

3.2 Synthesis of Functional Materials

The compound can also be incorporated into functional materials, such as sensors or catalysts, due to its reactive nature and ability to form stable bonds with various substrates.

Data Table: Applications Overview

| Application Area | Description | Notable Findings |

|---|---|---|

| Organic Synthesis | Intermediate for synthesizing complex molecules | Enables formation of cyclopropane derivatives |

| Medicinal Chemistry | Antiviral and antitumor activity | Significant cytotoxicity against cancer cell lines |

| Polymer Chemistry | Monomer for polymerization reactions | Development of unique polymers for coatings |

| Material Science | Incorporation into functional materials | Potential use in sensors and catalysts |

Research Insights

Research on this compound has expanded significantly over recent years, with numerous studies focusing on its synthetic utility and biological activity. For instance:

- A 2023 study explored the use of this compound in synthesizing novel antiviral agents, demonstrating its potential in combating emerging viral infections.

- Another investigation highlighted its role in developing biodegradable polymers, showcasing its versatility beyond traditional applications.

Mechanism of Action

The mechanism by which (2-Ethynylcyclopropyl)methanol exerts its effects involves interactions with specific molecular targets. The ethynyl group can participate in π-π interactions, while the hydroxyl group can form hydrogen bonds with biological macromolecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Cyclopropylmethanol: Lacks the ethynyl group, making it less reactive in certain chemical transformations.

(2-Ethylcyclopropyl)methanol: Similar structure but with an ethyl group instead of an ethynyl group, affecting its reactivity and interactions.

(2-Propynylcyclopropyl)methanol:

Uniqueness

(2-Ethynylcyclopropyl)methanol is unique due to the presence of both a cyclopropyl ring and an ethynyl group, which confer distinct chemical and physical properties.

Biological Activity

(2-Ethynylcyclopropyl)methanol is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article focuses on the compound's biological properties, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its unique cyclopropyl structure and ethynyl group, which contribute to its reactivity and biological interactions. The molecular formula is CHO, and it exhibits properties typical of alcohols and alkynes, influencing its solubility and interactions with biological systems.

Antioxidant Activity

Antioxidant properties are critical for mitigating oxidative stress-related diseases. Compounds with structural similarities to this compound have demonstrated notable antioxidant activities through various assays, including DPPH and FRAP methods . These findings imply that this compound may also possess antioxidant capabilities, although direct evidence is still required.

Neuroprotective Effects

Preliminary studies suggest that compounds like this compound could exhibit neuroprotective effects. Research into related compounds has indicated their ability to protect neuronal cells from oxidative damage and apoptosis . This property could be beneficial in developing treatments for neurodegenerative diseases.

Case Studies

- Methanol Poisoning Cases : While not directly related to this compound, case studies on methanol poisoning provide insights into the biological effects of methanol-related compounds. Reports from Saudi Arabia documented severe metabolic acidosis and visual impairment following methanol ingestion, emphasizing the importance of understanding the biological impacts of methanol derivatives .

- Toxicological Studies : In Indonesia, two cases of methanol intoxication highlighted the neurotoxic effects leading to blindness due to optic nerve damage. These cases underline the need for caution regarding compounds related to methanol .

Table 1: Comparative Biological Activities of Methanol Derivatives

| Compound | Antimicrobial Activity | Antioxidant Activity | Neuroprotective Effects |

|---|---|---|---|

| This compound | Potential (analogous) | Potential (analogous) | Suggested (analogous) |

| Methanolic Extracts | High | High | Moderate |

| Ethanol Extracts | Moderate | High | Low |

Q & A

Q. What are the common synthetic routes for (2-Ethynylcyclopropyl)methanol, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves cyclopropanation of alkene precursors followed by functionalization of the ethynyl group. For example:

- Cyclopropanation : Use transition-metal catalysts (e.g., Rh₂(OAc)₄) with diazo compounds to form the cyclopropane ring .

- Ethynyl Group Introduction : Employ Sonogashira coupling or alkyne protection/deprotection strategies.

- Optimization : Adjust solvent polarity (e.g., THF vs. DCM), temperature (0°C to reflux), and stoichiometric ratios to mitigate side reactions (e.g., ring-opening). Yields are highly sensitive to moisture and oxygen levels, requiring inert atmospheres .

| Reaction Step | Key Parameters | Yield Range |

|---|---|---|

| Cyclopropanation | Catalyst (Rh₂(OAc)₄), 25°C, anhydrous | 40–60% |

| Alkyne Coupling | Pd(PPh₃)₄, CuI, 50°C | 55–70% |

Q. Which analytical techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR identifies cyclopropane protons (δ 0.5–2.5 ppm) and ethynyl protons (δ 2.5–3.5 ppm). 2D-COSY confirms spatial proximity of strained cyclopropane hydrogens .

- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ion ([M+H]⁺) and fragmentation patterns (e.g., loss of –OH or cyclopropane ring cleavage) .

- IR Spectroscopy : Alkyne C≡C stretch (~2100 cm⁻¹) and hydroxyl O–H stretch (~3300 cm⁻¹) confirm functional groups .

Advanced Research Questions

Q. How does the strained cyclopropane ring influence the reactivity of this compound in catalytic systems?

- Methodological Answer : The ring strain (≈27 kcal/mol) enhances reactivity:

- Acid-Catalyzed Ring-Opening : Under HCl/MeOH, the cyclopropane undergoes electrophilic addition, forming allylic alcohols. Monitor via HPLC to track intermediates .

- Transition-Metal Catalysis : Pd-catalyzed cross-coupling reactions exploit the ethynyl group’s π-system. DFT calculations (e.g., Gaussian 16) predict regioselectivity in Suzuki-Miyaura couplings .

Q. How can computational modeling resolve contradictions in experimental reactivity data?

- Methodological Answer : Discrepancies in reaction outcomes (e.g., unexpected byproducts) can be addressed via:

- Molecular Dynamics Simulations : Simulate solvent effects on transition states (e.g., methanol vs. DMF solvation) .

Q. What strategies mitigate instability of this compound during long-term storage?

- Methodological Answer :

- Stabilization : Store under argon at –20°C with molecular sieves (3Å) to prevent hydrolysis. Avoid exposure to light (use amber vials) .

- Degradation Analysis : Accelerated aging studies (40°C/75% RH) monitored via LC-MS identify decomposition products (e.g., cyclopropane diols) .

Q. How can this compound serve as a building block in drug discovery?

- Methodological Answer :

- Pharmacophore Design : The ethynyl group enables click chemistry (CuAAC) for bioconjugation. The cyclopropane moiety enhances metabolic stability in lead compounds .

- Case Study : Coupling with azide-functionalized peptides (e.g., via Huisgen cycloaddition) generates triazole-linked prodrugs. Assess bioavailability via in vitro Caco-2 assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.